2',3'-cyclic UMP(1-)
CAS No.:
Cat. No.: VC1931392
Molecular Formula: C9H10N2O8P-
Molecular Weight: 305.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O8P- |
|---|---|
| Molecular Weight | 305.16 g/mol |
| IUPAC Name | 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/p-1/t4-,6-,7-,8-/m1/s1 |
| Standard InChI Key | HWDMHJDYMFRXOX-XVFCMESISA-M |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2',3'-Cyclic UMP(1-) is a 2',3'-cyclic nucleotide with the molecular formula C9H10N2O8P- and a molecular weight of 305.16 g/mol. The compound is characterized by its cyclic phosphate structure, where the phosphate group forms a ring by bonding to two hydroxyl groups on the ribose sugar component, specifically at the 2' and 3' positions . The negative charge results from the deprotonation of the cyclic phosphate group of the parent compound, 2',3'-cyclic UMP .
The IUPAC name for this compound is 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxaphosphol-4-yl]pyrimidine-2,4-dione. This systematic naming reflects the complex structure comprising a pyrimidine base (uracil), a ribose sugar, and a cyclic phosphate group that has lost a proton.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and properties of 2',3'-cyclic UMP(1-):
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O8P- |
| Molecular Weight | 305.16 g/mol |
| CAS Registry Number | 50574-58-8 |
| PubChem CID | 23421171 |
| ChEBI ID | CHEBI:60873 |
| DSSTox Substance ID | DTXSID801225794 |
| Standard InChIKey | HWDMHJDYMFRXOX-XVFCMESISA-M |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@H]3C@@HOP(=O)(O3)[O-] |
Nomenclature and Synonyms
2',3'-Cyclic UMP(1-) is known by several synonyms in scientific literature and chemical databases, reflecting its structural and functional characteristics:
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2',3'-cyclic UMP(1-)
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Alpha-D-ribofuranosyl uridine-2',3'-cyclic phosphate
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Uridine 2',3'-phosphate
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Beta-D-ribofuranosyl-uridine-2',3'-cyclic phosphate
The nomenclature reflects both the parent nucleoside (uridine), the positions of the phosphate attachment (2' and 3' of the ribose), the cyclic nature of the phosphate bond, and the negative charge state (1-) resulting from deprotonation.
Structural Relationship to Parent Compounds
2',3'-Cyclic UMP(1-) exists in a specific relationship with its parent compound, 2',3'-cyclic UMP (CID 439715). The latter has a molecular formula of C9H11N2O8P and a molecular weight of 306.17 g/mol . The difference between these compounds is the presence or absence of a proton on the cyclic phosphate group:
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2',3'-cyclic UMP is the protonated form, functioning as a conjugate acid
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2',3'-cyclic UMP(1-) is the deprotonated form, functioning as a conjugate base
This acid-base relationship is significant for understanding the compound's behavior in different pH environments and its potential interactions with biological systems.
Biological Significance and Metabolic Role
Relationship to RNA Metabolism
Cyclic phosphates like 2',3'-cyclic UMP are commonly found at the 3' end of messenger RNAs (mRNAs) and other small RNAs . This positioning at RNA termini suggests a potential role in RNA processing, metabolism, or regulation.
Enzymatic Interactions
Mechanism of Enzymatic Processing
Research on related enzymes that process cyclic phosphates provides insight into potential mechanisms of 2',3'-cyclic UMP(1-) metabolism. In these enzyme-catalyzed reactions:
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Histidine residues often function as general base catalysts
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Positively charged amino acids like arginine facilitate transition-state stabilization
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The processing typically involves nucleophilic attack by water molecules
For example, in the case of E. coli RNA 2',3'-phosphoesterase enzymes, His125 coordinates with the O1P oxygen of phosphate groups, acting as a general base catalyst, while Arg130 makes bidentate contact with phosphate groups, suggesting a role in transition-state stabilization .
Isolation and Detection Methodologies
Compounds like 2',3'-cyclic UMP have been isolated from bacterial cell extracts using techniques such as semi-preparative reverse phase High-Performance Liquid Chromatography (HPLC). The structures are typically confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry analyses.
These analytical approaches are critical for accurately identifying and quantifying cyclic nucleotides in complex biological matrices. Modern metabolomic approaches may employ liquid chromatography-mass spectrometry (LC-MS) technologies to detect and measure 2',3'-cyclic UMP(1-) in biological samples with high sensitivity and specificity.
Physicochemical Properties and Stability
Studies on related cyclic nucleotides provide insight into the potential physicochemical properties of 2',3'-cyclic UMP(1-). The stability and conformation of cyclic nucleotides can be significantly influenced by:
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Solvent effects
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Presence of counterions
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pH environment
Research indicates that syn-conformers of certain cyclic nucleotides are more stable in aqueous solutions compared to anti-conformers. This conformational preference may impact how 2',3'-cyclic UMP(1-) interacts with enzymes, receptors, or other cellular components.
The negative charge on 2',3'-cyclic UMP(1-) likely influences its solubility, reactivity, and interactions with positively charged entities in biological systems, including enzymatic active sites and metal ions.
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